1,3,3-Trimethoxy-1-propene
Overview
Description
1,3,3-Trimethoxy-1-propene is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Synthesis
1,3,3-Trimethoxy-1-propene demonstrates significant potential in synthetic chemistry. For instance, it reacts with various electrophiles in the presence of zinc, giving rise to functionalized vinylsilanes. This reactivity is exemplified in the synthesis of 2-substituted-4-trimethylsilylfurans, providing an efficient pathway for generating valuable chemical intermediates (Knockel & Normant, 1984).
Electrochemical Oxidation
This compound undergoes electrochemical oxidation in methanol, yielding 1,1,4-trimethoxy-2-butene derivatives. These derivatives can be hydrolyzed to α,β-unsaturated aldehydes, showcasing the compound's versatility in creating diverse chemical structures (Yoshida, Murata, & Isoe, 1987).
Organometallic Chemistry
In organometallic chemistry, this compound is a valuable precursor. It is used in the synthesis of η4-dienyl complexes, highlighting its role in forming complex metal-organic structures. This application is significant in developing novel catalytic systems and materials science (Corriu, Escudié, & Guérin, 1984).
Catalysis
In the realm of catalysis, this compound plays a crucial role. It's used in palladium-catalyzed asymmetric cycloadditions, forming functionalized heterocycles. This process is key to synthesizing complex organic molecules with potential pharmaceutical applications (Trost, Silverman, & Stambuli, 2007).
Polymerization Catalysts
The compound also improves the performance of polymerization catalysts. For example, it's used to trap "free" trimethylaluminum in methylalumoxane solutions, enhancing the effectiveness of olefin polymerization catalysts. This improvement is critical in the production of high-performance polymers (Busico et al., 2003).
Properties
IUPAC Name |
1,3,3-trimethoxyprop-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-7-5-4-6(8-2)9-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVSIZVWGGQMPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066213 | |
Record name | 1-Propene, 1,3,3-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17576-35-1 | |
Record name | 1,3,3-Trimethoxy-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17576-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propene, 1,3,3-trimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576351 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propene, 1,3,3-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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